
N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Amidation: The pyrazine-2-carboxamide moiety can be introduced through an amidation reaction using appropriate reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Chemistry
N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound exhibits notable biological activities:
- Antimicrobial Activity : It has shown significant effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it possesses antiproliferative activity against human cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of breast and colon cancer cells .
- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from damage induced by harmful agents. This aspect is crucial in developing treatments for neurodegenerative diseases.
Medicine
In the medical field, this compound is being studied for its therapeutic potential:
- CRTH2 Receptor Antagonism : Compounds derived from this structure are explored as antagonists for the CRTH2 receptor, which plays a role in allergic responses and inflammation. This application is particularly relevant for treating chronic conditions such as asthma and allergic rhinitis .
Case Studies
Several studies highlight the efficacy of this compound:
- Anticancer Study : A study published in PMC showed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest .
- Neuroprotection Research : Another study indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, carbazole derivatives are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
8-chloro-1H-carbazole: A simpler derivative with similar core structure.
Pyrazine-2-carboxamide: A related compound with the pyrazine moiety.
Uniqueness
N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is unique due to the combination of the carbazole and pyrazine moieties, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Biological Activity
N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C22H19ClN4O2 |
Molecular Weight | 438.9 g/mol |
IUPAC Name | N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI Key | AYUJPDINVOVRNU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to cellular receptors to influence signaling pathways that regulate cell proliferation and survival.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting gene expression and cellular function.
Antimicrobial Activity
Studies have shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.9 µg/mL against E. coli and S. aureus .
Antitumor Activity
Research indicates that this compound may possess antitumor properties:
- Compounds derived from carbazole structures have been tested against cancer cell lines such as PA1 (ovarian carcinoma), PC3 (prostate carcinoma), and DU145 with IC50 values ranging from 8–20 µM .
Neuroprotective Effects
Carbazole derivatives have been explored for their neuroprotective potential:
- Certain compounds have been shown to promote an increase in soluble amyloid-beta (Aβ) peptides, which is significant in the context of Alzheimer's disease .
Case Studies
- CRTH2 Receptor Antagonism : Research has indicated that tetrahydrocarbazole derivatives can act as antagonists at the CRTH2 receptor, which is implicated in various inflammatory conditions .
- Antiproliferative Activity : A study highlighted the antiproliferative effects of N-substituted carbazoles on human carcinoma cell lines with significant inhibition of cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .
Properties
Molecular Formula |
C21H22ClN5O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[4-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-15-6-1-4-13-14-5-2-7-16(20(14)27-19(13)15)26-18(28)8-3-9-25-21(29)17-12-23-10-11-24-17/h1,4,6,10-12,16,27H,2-3,5,7-9H2,(H,25,29)(H,26,28) |
InChI Key |
FURGRWCQADVIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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